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reducing off-target toxicity of CCK2R targeted therapies

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Compound of Interest		
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Technical Support Center: CCK2R Targeted Therapies

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on reducing the off-target toxicity of Cholecystokinin 2 Receptor (CCK2R) targeted therapies.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of off-target toxicity in CCK2R targeted therapies?

The main challenge stems from the physiological expression of CCK2R in healthy organs. While CCK2R is overexpressed in various tumors like medullary thyroid carcinoma (MTC) and small cell lung cancer (SCLC), it is also present in normal tissues, most notably the kidneys and stomach.[1][2][3] This leads to the accumulation of the therapeutic agent in these healthy tissues, causing dose-limiting toxicities, particularly nephrotoxicity in peptide receptor radionuclide therapy (PRRT).[2][4][5] Furthermore, comprehensive studies have shown that CCK2R expression in some cancers is not significantly higher than in all normal tissues, complicating the establishment of a favorable therapeutic window.[1][6][7]

Q2: Which normal tissues express CCK2R and are at risk for toxicity?

Troubleshooting & Optimization





CCK2R is physiologically expressed in several normal tissues. The most significant sites for off-target accumulation and potential toxicity are:

- Kidneys: High uptake of radiolabeled peptides in the kidneys is a major cause of nephrotoxicity.[2][8]
- Stomach: The gastric mucosa has high CCK2R expression.[9]
- Pancreas: Normal pancreatic tissue also expresses CCK2R.[1]
- Gastrointestinal Tract and Brain: These areas are known sites of physiological CCK2R expression.[10]

Q3: What are CCK2R splice variants, and how do they impact targeted therapy?

CCK2R can undergo alternative splicing, creating different receptor isoforms. These variants can influence targeted therapy in several ways:

- Tumor-Specific Targeting: A splice variant retaining intron 4 (CCK2Ri4sv) has been identified
 predominantly in tumors like GIST and SCLC, but not in corresponding normal tissues.[10]
 This presents an opportunity for developing highly specific therapies that target the unique
 structure of the splice variant.
- Constitutive Activity: The CCK2Ri4sv variant shows constitutive activity, which is associated with increased tumor growth, making it an attractive therapeutic target.[10][11]
- Dominant Negative Effect: Another splice variant has been identified that acts as a dominant negative, reducing the density of functional CCK2R on the cell surface by sequestering it in the endoplasmic reticulum.[12] The presence of this variant could explain discrepancies between mRNA levels and functional receptor expression, potentially leading to treatment failure.

Q4: What is the difference between using an agonist versus an antagonist for CCK2R targeting?

Agonists bind to and activate the CCK2R, triggering downstream signaling. Antagonists bind to the receptor but do not activate it, blocking the natural ligand from binding. For targeted



therapies, this difference is critical:

- Agonists: Most current CCK2R-targeted radiopharmaceuticals are based on agonists like minigastrin. Upon binding, they are internalized by the cell, which can trap the therapeutic payload (e.g., a radionuclide) inside the tumor cell.[2] However, their activation of CCK2R in healthy tissues can cause side effects.[9]
- Antagonists: Recent studies suggest that antagonists may offer a better safety profile.[9][13]
 They can bind to the receptor without causing unwanted physiological effects. They may also bind to more accessible sites on the tumor, potentially improving targeting.[9]

Troubleshooting Guides

Problem 1: High kidney uptake and low tumor-to-kidney ratio in preclinical models.

- Question: My new radiolabeled minigastrin analog shows excellent tumor uptake in vitro, but in our mouse model, the kidney accumulation is unacceptably high. What strategies can I explore to mitigate this?
- Answer: High renal uptake is a common and critical issue for minigastrin-based agents.[2][8]
 Here are several validated strategies to troubleshoot this problem:
 - Modify the Peptide Sequence: The N-terminal part of minigastrin, particularly the pentaglutamic acid (penta-Glu) sequence, is a major contributor to kidney retention.
 - Truncation: Deleting the penta-Glu sequence can significantly reduce kidney uptake,
 although this may also lower tumor accumulation.[14][15]
 - Amino Acid Substitution: Replacing the penta-L-Glu sequence with penta-D-Glu has been shown to alter biodistribution and can improve the tumor-to-kidney ratio.[14]
 - Linker Insertion: Incorporating hydrophilic linkers, such as polyethylene glycol (PEG), between the chelator and the peptide can reduce kidney retention by altering the molecule's overall charge and hydrodynamic radius.[16]
 - Co-administration Strategies:

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- Plasma Expanders: Co-infusion of gelatin-based plasma expanders (e.g., Gelofusine) or poly-glutamic acids can reduce kidney uptake by over 40% in animal models.[5]
- Enzyme Inhibitors: If metabolic instability is also a concern, co-injecting a peptidase inhibitor like phosphoramidon can protect the radioligand from degradation, increasing its availability for tumor binding and improving the tumor-to-kidney ratio.[5][17]
- Dimerization/Multimerization: Creating divalent or multivalent versions of the targeting peptide can increase binding affinity and tumor retention, which may improve the tumor-tokidney ratio even if absolute kidney uptake is not reduced.[4]

Problem 2: Low tumor uptake despite confirmed CCK2R expression.

- Question: Immunohistochemistry (IHC) confirms high CCK2R expression in our xenograft tumors, but our therapeutic agent shows poor accumulation at the tumor site. What could be the cause?
- Answer: Low tumor uptake can be caused by several factors, even with confirmed target expression.
 - Metabolic Instability: The therapeutic peptide may be rapidly degraded in vivo by peptidases before it can reach the tumor.[2][8]
 - Troubleshooting: Perform a metabolic stability assay by analyzing blood samples at different time points post-injection using HPLC to quantify the percentage of intact radioligand.
 - Solution: Stabilize the peptide by substituting key amino acids, introducing unnatural amino acids, or cyclizing the peptide.[5] Alternatively, co-administer a peptidase inhibitor like phosphoramidon.[17]
 - Poor Pharmacokinetics: The agent might be cleared from circulation too quickly or have unfavorable biodistribution.
 - Troubleshooting: Analyze the full biodistribution profile at multiple time points (e.g., 1h, 4h, 24h) to understand the agent's kinetics.



- Solution: Modify the linker, chelator, or the peptide itself to optimize its pharmacokinetic properties.[16][18] For example, altering lipophilicity can significantly change tissue distribution.
- Upregulate Receptor Expression: The level of CCK2R expression on the tumor cell surface might be suboptimal for effective targeting.
 - Solution: Pre-treating with an mTORC1 inhibitor like Everolimus (RAD001) has been shown preclinically to increase CCK2R levels on tumor cells, subsequently boosting the uptake of the targeted agent without affecting uptake in normal tissues.[3][17]

Problem 3: Variable or inconsistent results in cell-based assays.

- Question: We are seeing high variability in our in vitro binding affinity (IC50) and cell uptake assays across different experiments. How can we ensure our results are reliable?
- Answer: Consistency in cell-based assays is crucial for accurately characterizing your therapeutic agent.
 - · Cell Line Integrity:
 - Issue: Cell lines can experience genetic drift over multiple passages, potentially altering CCK2R expression levels.
 - Solution: Use low-passage number cells and regularly verify CCK2R expression using RT-qPCR, Western blot, or flow cytometry. Create and use a well-characterized master cell bank.

Assay Conditions:

- Issue: Minor variations in incubation time, temperature, cell density, or buffer composition can affect results.
- Solution: Strictly standardize all assay protocols. Ensure cell confluence is consistent between experiments, as this can affect receptor expression. Use a positive control (a well-characterized ligand) and a negative control (mock-transfected cells) in every experiment to validate the results.[14]



Ligand Quality:

- Issue: The radiolabeled ligand may have low radiochemical purity or may degrade during storage or incubation.
- Solution: Always check the radiochemical purity of your tracer before each experiment using methods like radio-TLC or radio-HPLC. Assess the stability of the compound under your specific assay conditions.

Quantitative Data Summary

The following tables summarize biodistribution data for various CCK2R-targeted radiolabeled peptides, highlighting the impact of different modification strategies on tumor and kidney uptake.

Table 1: Impact of Peptide Sequence Modification on Biodistribution (%ID/g)

Peptide Analog	Modificatio n	Tumor Uptake (%ID/g at 4h)	Kidney Uptake (%ID/g at 4h)	Tumor-to- Kidney Ratio	Reference
111In- Minigastrin (MG0)	Full-length penta-L-Glu	13.3 ± 4.48	48.4 ± 4.8	0.28	[14]
111In-PP- F11	Penta-D-Glu sequence	9.66 ± 1.78	4.43 ± 0.26	2.18	[14]
111In-DOTA- MG11	Deletion of penta-Glu	3.04 ± 1.30	0.91 ± 0.14	3.34	[14]
111In-MGD5	Dimerization of truncated MG	7.9 ± 0.8	4.75 ± 0.35	1.66	[4]

Table 2: Effect of Linker Modification on Biodistribution of 177Lu-labeled rhCCK Analogs (%ID/g)



Peptide Analog	Linker	Tumor Uptake (%ID/g at 4h)	Kidney Uptake (%ID/g at 4h)	Tumor-to- Kidney Ratio	Reference
[177Lu]Lu- DOTA- rhCCK-18	(D-y-Glu)8	25.4 ± 4.7	23.9 ± 3.4	1.06	[16]
[177Lu]Lu- DOTA- rhCCK-70	(PEG)11	9.1 ± 1.2	1.5 ± 0.2	6.07	[16]
[177Lu]Lu- DOTA- rhCCK-91	(PEG)11	7.4 ± 1.0	1.2 ± 0.1	6.17	[16]

Experimental Protocols

1. Protocol: Competitive Radioligand Binding Assay for IC50 Determination

This protocol determines the concentration of a non-radiolabeled test compound that displaces 50% of a specific radioligand from the CCK2R.

- Materials:
 - CCK2R-expressing cells (e.g., A431-CCK2R) and mock-transfected control cells.[14]
 - Binding buffer (e.g., Tris-HCl with MgCl2, BSA, and a protease inhibitor like bacitracin).
 - Radioligand with known high affinity for CCK2R (e.g., 125I-gastrin or 111In-DOTA-MG).
 - Non-radiolabeled test compound (serial dilutions).
 - Cell harvester and glass fiber filters.
 - Gamma counter.
- Methodology:



- Plate CCK2R-expressing cells in 24-well plates and grow to 80-90% confluency.
- Wash cells twice with ice-cold binding buffer.
- Add a fixed concentration of radioligand to each well.
- Add increasing concentrations of the non-radiolabeled test compound (e.g., 10^-12 M to 10^-6 M). For determining non-specific binding, add a large excess of unlabeled gastrin (e.g., 1 μM).
- Incubate plates at a specified temperature (e.g., 4°C or 37°C) for a predetermined time
 (e.g., 60-90 minutes) to reach equilibrium.
- Terminate the binding by aspirating the incubation medium and rapidly washing the cells three times with ice-cold buffer.
- Lyse the cells (e.g., with 1N NaOH) and transfer the lysate to tubes for counting in a gamma counter.
- Alternatively, for membrane preparations, rapidly filter the incubation mixture through glass fiber filters using a cell harvester, wash filters, and count them in a gamma counter.
- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the log concentration of the test compound and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
- 2. Protocol: In Vivo Biodistribution in a Xenograft Mouse Model

This protocol evaluates the tissue distribution of a radiolabeled compound over time.

- Materials:
 - Immunocompromised mice (e.g., BALB/c nude or SCID).[14][15]
 - CCK2R-positive tumor cells (e.g., A431-CCK2R) and CCK2R-negative control cells (e.g., A431-mock).



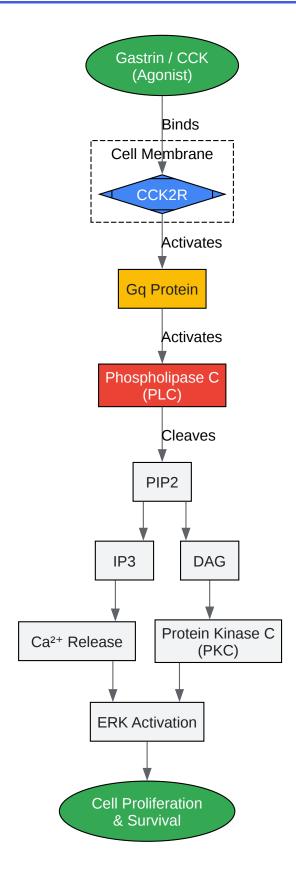
- Radiolabeled test compound.
- Anesthesia.
- Gamma counter with a balance for weighing organs.

Methodology:

- Implant CCK2R-positive tumor cells subcutaneously on one flank (e.g., left) and CCK2R-negative cells on the opposite flank of each mouse. Allow tumors to grow to a suitable size (e.g., 100-200 mm³).[14]
- Inject a known amount of the radiolabeled compound (e.g., 0.03 nmol) intravenously via the tail vein.[14]
- At designated time points (e.g., 1, 4, 24, 48 hours post-injection), euthanize a cohort of mice (n=3-5 per group).
- o Collect blood via cardiac puncture.
- Dissect key organs and tissues (tumor-positive, tumor-negative, blood, heart, lungs, liver, spleen, pancreas, stomach, intestines, kidneys, muscle, bone).
- Weigh each tissue sample and measure its radioactivity using a gamma counter. Include standards of the injected dose to allow for decay correction.
- For a blocking experiment, a control group is co-injected with an excess of unlabeled peptide to confirm receptor-specific uptake.[4]
- Calculate the results as the percentage of the injected dose per gram of tissue (%ID/g).
- Calculate and compare tumor-to-organ ratios, especially the tumor-to-kidney ratio.

Visualizations

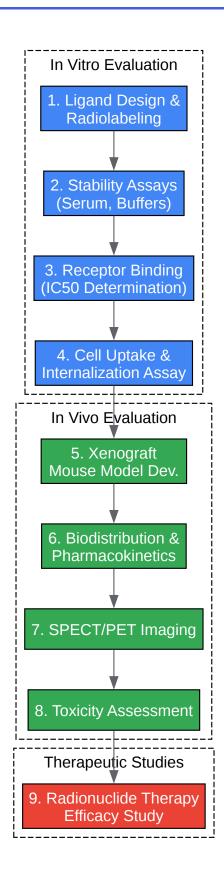




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Caption: Simplified CCK2R signaling pathway via Gq protein activation.

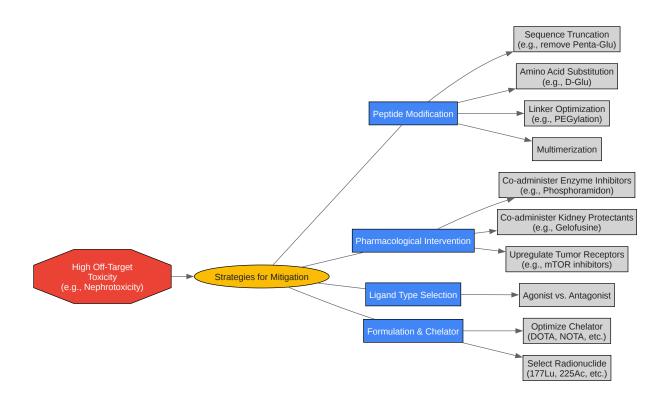




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Caption: Preclinical workflow for evaluating CCK2R targeted agents.





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Caption: Logic diagram of strategies to reduce CCK2R off-target toxicity.



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